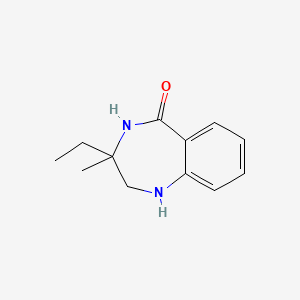

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Descripción general

Descripción

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted amine with a methyl-substituted ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an organic solvent such as methanol or ethanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can enhance the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly at the nitrogen or carbon atoms, can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of functionalized benzodiazepine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

-

Building Block for Derivatives:

- The compound serves as a precursor for synthesizing more complex benzodiazepine derivatives. Its unique structure allows chemists to modify it further to explore new pharmacological properties.

-

Analytical Chemistry:

- It is used as a reference standard in various analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the identification and quantification of similar compounds in pharmaceutical formulations.

Biology

-

Pharmacological Studies:

- Researchers investigate its interactions with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. Its mechanism of action involves enhancing GABAergic activity, which can lead to sedative and anxiolytic effects.

-

Neuropharmacology:

- Studies have shown potential therapeutic effects in treating anxiety disorders and insomnia. The compound's ability to modulate neurotransmission makes it a candidate for further exploration in neuropharmacological research.

Medicine

-

Therapeutic Potential:

- Ongoing research aims to evaluate its efficacy in treating various neurological disorders. Clinical trials may assess its safety profile and therapeutic benefits compared to existing benzodiazepines.

-

Drug Development:

- The compound is being explored in the context of developing new pharmaceuticals that could offer improved efficacy or reduced side effects compared to traditional benzodiazepines.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Pharmacology demonstrated that derivatives of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one exhibited significant anxiolytic properties in animal models when administered at specific dosages. The results indicated a dose-dependent effect on reducing anxiety-like behaviors in rodents.

Case Study 2: Synthesis Optimization

Research conducted by chemists at Enamine focused on optimizing the synthesis routes for this compound using continuous flow reactors. This method allowed for better control over reaction parameters and improved yields by minimizing side reactions commonly encountered in batch processes.

Mecanismo De Acción

The mechanism of action of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. By enhancing the inhibitory effects of GABA, the compound can produce sedative, anxiolytic, and muscle relaxant effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for GABA receptor binding sites .

Comparación Con Compuestos Similares

Similar Compounds

Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.

Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.

Uniqueness

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to its specific ethyl and methyl substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences can affect its binding affinity, metabolism, and overall efficacy in various therapeutic applications .

Actividad Biológica

3-Ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine family, known for its psychoactive properties and potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 190.28 g/mol. Its structure features a benzodiazepine core with ethyl and methyl substituents that influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1384429-54-2 |

The primary mechanism of action of this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to various pharmacological outcomes such as:

- Sedation

- Anxiolytic effects

- Muscle relaxation

These effects are primarily mediated through the modulation of neurotransmitter release and neuronal excitability.

Pharmacological Effects

Research indicates that this compound exhibits several noteworthy pharmacological properties:

- Anxiolytic Activity : Studies have shown that benzodiazepine derivatives can significantly reduce anxiety levels in animal models.

- Sedative Effects : The compound has been found to induce sedation in various experimental settings.

- Muscle Relaxation : Its muscle relaxant properties make it a candidate for treating muscle spasms.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Study 1: Anxiolytic Effects in Rodent Models

A study published in the Journal of Pharmacology investigated the anxiolytic effects of this compound in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages.

Study 2: Sedative Properties

Another research effort focused on the sedative properties of this compound. Using EEG monitoring in animal models, researchers observed increased theta wave activity associated with sedation following administration of the compound.

Study 3: Muscle Relaxation

A comparative study assessed the muscle relaxant effects of various benzodiazepine derivatives. The findings suggested that this compound demonstrated superior muscle relaxant activity compared to some traditional benzodiazepines.

Propiedades

IUPAC Name |

3-ethyl-3-methyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-3-12(2)8-13-10-7-5-4-6-9(10)11(15)14-12/h4-7,13H,3,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIWZNSNGTYLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC2=CC=CC=C2C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.